molecular formula C7H8N2O3 B12964142 2-((3-Aminopyridin-4-yl)oxy)acetic acid

2-((3-Aminopyridin-4-yl)oxy)acetic acid

Cat. No.: B12964142
M. Wt: 168.15 g/mol
InChI Key: YGTDHUAOHCYCQF-UHFFFAOYSA-N
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Description

2-((3-Aminopyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an aminopyridine moiety linked to an acetic acid group via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pH conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((3-Aminopyridin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Aminopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyridin-4-yl)acetic acid
  • 2-(3-Aminopyridin-2-yl)acetic acid
  • 2-(4-Aminopyridin-3-yl)acetic acid

Uniqueness

2-((3-Aminopyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of an ether bond linking the aminopyridine and acetic acid moieties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(3-aminopyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H8N2O3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4,8H2,(H,10,11)

InChI Key

YGTDHUAOHCYCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)N

Origin of Product

United States

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